MF-EA-705beta
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Overview
Description
MF-EA-705beta is a complex organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MF-EA-705beta typically involves a series of organic reactions. One common method includes the use of a Wittig reaction to form the conjugated double bonds, followed by a Heck reaction to introduce the phenyl group. The reaction conditions often require the use of palladium catalysts and specific ligands to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
MF-EA-705beta undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, resulting in a saturated compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, MF-EA-705beta is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of conjugated systems and their reactivity.
Biology
In biological research, this compound can be used to study the effects of conjugated double bonds on biological systems. It may also serve as a model compound for understanding the behavior of similar natural products.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions makes it a candidate for drug development and the study of drug metabolism.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced strength or flexibility.
Mechanism of Action
The mechanism of action of MF-EA-705beta involves its interaction with molecular targets, such as enzymes or receptors. The conjugated double bonds and phenyl group allow it to bind to specific sites, altering the activity of the target molecules. This can lead to changes in cellular processes, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
MF-EA-705beta: Characterized by its conjugated double bonds and phenyl group.
This compound derivatives: Similar structure with different functional groups attached to the phenyl ring.
This compound analogs: Compounds with similar conjugated systems but different side chains.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of conjugated double bonds and the presence of a phenyl group. This structure allows for unique reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H24O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(3E,5E,7Z)-8-[2-[(Z)-but-1-enyl]-4-methylphenyl]nona-3,5,7-trienoic acid |
InChI |
InChI=1S/C20H24O2/c1-4-5-11-18-15-16(2)13-14-19(18)17(3)10-8-6-7-9-12-20(21)22/h5-11,13-15H,4,12H2,1-3H3,(H,21,22)/b8-6+,9-7+,11-5-,17-10- |
InChI Key |
NEWBSSHUUPIRNQ-BDPLXOTQSA-N |
Isomeric SMILES |
CC/C=C\C1=C(C=CC(=C1)C)/C(=C\C=C\C=C\CC(=O)O)/C |
Canonical SMILES |
CCC=CC1=C(C=CC(=C1)C)C(=CC=CC=CCC(=O)O)C |
Synonyms |
MF-EA-705alpha MF-EA-705beta |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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